

Structure Elucidation of 6-Bromo-7-(methoxymethoxy)quinoline: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-7-(methoxymethoxy)quinoline
Cat. No.: B13970582

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Executive Summary

This guide details the structural characterization of **6-Bromo-7-(methoxymethoxy)quinoline**, a functionalized heterocyclic intermediate critical in medicinal chemistry for its utility in Suzuki-Miyaura cross-couplings. The simultaneous presence of a halogen handle (Br) and a protected phenol (MOM ether) on the benzenoid ring of the quinoline scaffold presents specific regiochemical challenges. This document provides a self-validating analytical workflow to unambiguously distinguish the 6,7-disubstituted isomer from potential regioisomers (e.g., 5,6- or 7,8-isomers) using high-resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR).

Synthetic Context & Strategic Importance

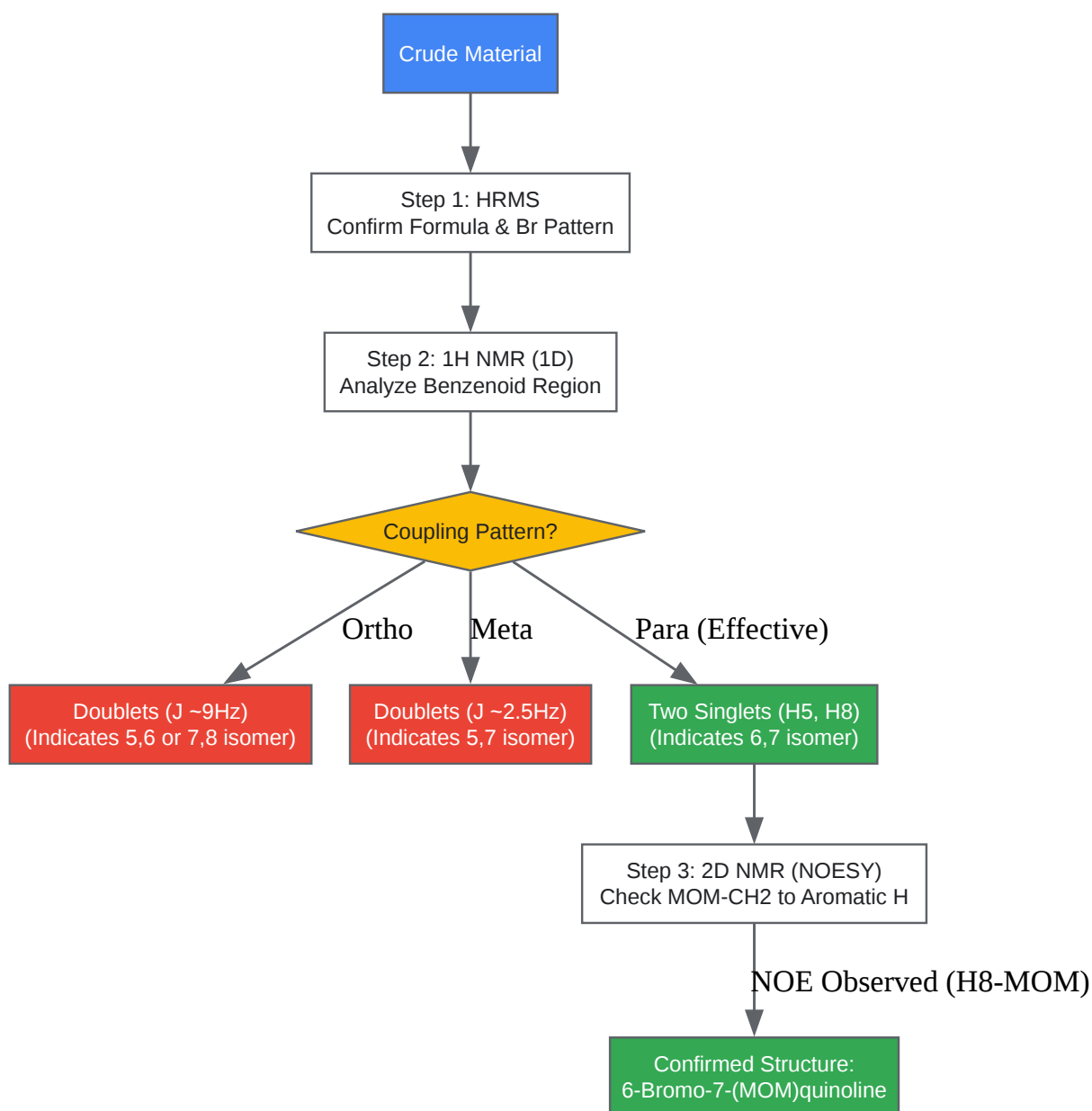
The elucidation strategy is dictated by the synthetic origin. Typically derived from 7-hydroxyquinoline, the introduction of the methoxymethoxy (MOM) group precedes or follows bromination.

- **The Challenge:** Electrophilic bromination of activated quinolines can occur at positions C5, C6, or C8.

- The Objective: Confirm the bromine is at C6 and the MOM group is at C7, ensuring the C8 position is unsubstituted (crucial for steric clearance in downstream coupling).

Analytical Workflow & Logic

The following flowchart outlines the decision tree for validating the structure.



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Figure 1: Logical workflow for distinguishing the target regioisomer from byproducts.

High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula and halogen content must be verified.

Parameter	Expected Value	Diagnostic Insight
Formula		Confirms core + MOM + Br.
Isotope Pattern	~1:1 ()	The "twin peak" signature confirms mono-bromination.
Fragmentation	Loss of 45 Da ()	Characteristic cleavage of the MOM protecting group under ESI+.

NMR Spectroscopy: The Definitive Proof

The quinoline ring system consists of a pyridine ring (protons H2, H3, H4) and a benzene ring (protons H5, H6, H7, H8). In the target molecule, H6 and H7 are substituted.

¹H NMR (400 MHz, DMSO-d₆)

The key to elucidation is the benzenoid region. In a 6,7-disubstituted quinoline, the remaining protons on the benzene ring are H5 and H8. These are para to each other. Para-coupling is typically 0–1 Hz, often unresolved, resulting in two distinct singlets.

Table 1: Predicted ¹H NMR Data

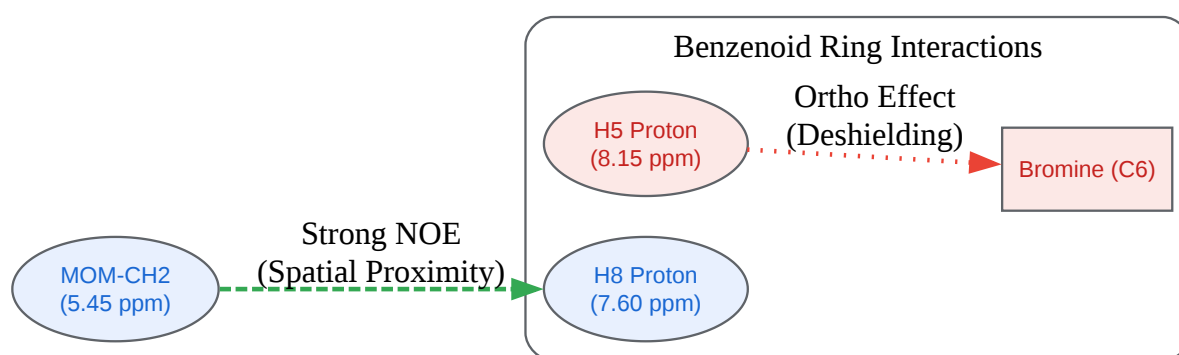
Position	Shift (, ppm)	Multiplicity	(Hz)	Assignment Logic
H2	8.85	dd	4.2, 1.6	Deshielded by N-atom (alpha). Typical quinoline H2.
H4	8.25	dd	8.4, 1.6	Deshielded (gamma to N).
H5	8.15	s	-	Diagnostic: Deshielded by ortho-Br. Appears as a singlet (para to H8).
H8	7.60	s	-	Diagnostic: Shielded by ortho-OMOM. Appears as a singlet (para to H5).
H3	7.50	dd	8.4, 4.2	Typical beta-proton of pyridine ring.
MOM-CH2	5.45	s	-	Characteristic acetal methylene.
MOM-CH3	3.50	s	-	Methoxy singlet.

Note: Chemical shifts are estimates based on substituent additivity rules in DMSO-d6.

2D NMR: Regiochemistry Confirmation (NOESY/HMBC)

While the "two singlets" pattern strongly suggests 6,7-substitution, it could theoretically arise from 5,8-substitution (though synthetically unlikely). NOESY (Nuclear Overhauser Effect Spectroscopy) provides the spatial confirmation.

- Critical Correlation: A strong NOE cross-peak must be observed between the MOM (5.45 ppm) and H8 (7.60 ppm).
- Negative Result: There should be no NOE between the MOM group and H5 (due to the blocking Br at C6).



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Figure 2: Key NOESY correlations confirming the position of the MOM group relative to H8.

Experimental Protocols

Sample Preparation for NMR

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Dissolve in 0.6 mL of DMSO-d₆ or CDCl₃. DMSO is preferred if the MOM signals overlap with water in CDCl₃, though CDCl₃ is standard for sharp resolution.
- Filtration: Filter through a cotton plug if any insolubles remain to ensure good shimming.

HPLC Purity Method (Quality Control)

To ensure the spectrum represents a single isomer:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (quinoline core absorption).

References

- TSI Journals. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [\[Link\]](#)
- ACD/Labs. (2026). Methoxy groups just stick out: NMR Characterization. Retrieved from [\[Link\]](#)
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines. Retrieved from [\[Link\]](#)
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